molecular formula C15H10Cl2O4 B6410724 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261935-33-4

4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6410724
CAS No.: 1261935-33-4
M. Wt: 325.1 g/mol
InChI Key: VTAJYPZVILACRF-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid typically involves multiple steps, including halogenation, esterification, and coupling reactions. One common method involves the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to handle large batches. The process involves similar steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and reducing production time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Esterification: Alcohols and acid catalysts such as sulfuric acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.

Scientific Research Applications

4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methoxycarbonyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to influence certain metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms and a methoxycarbonyl group makes it particularly useful in certain synthetic applications and research studies.

Properties

IUPAC Name

4-chloro-3-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)9-3-5-13(17)11(7-9)10-6-8(14(18)19)2-4-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAJYPZVILACRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691990
Record name 2',6-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-33-4
Record name 2',6-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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